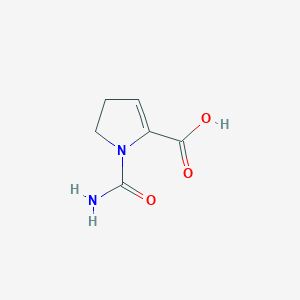
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is a synthetic organic compound primarily used in various industrial applications. It is known for its surfactant properties, which make it useful in formulations requiring emulsification, dispersion, and wetting. The compound is characterized by its complex molecular structure, which includes two decyl groups and sulfonate functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of decylphenol followed by the reaction with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The process involves the sequential addition of reactants and the removal of by-products to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenoxy and sulfonate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids or alcohols.
Aplicaciones Científicas De Investigación
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The mechanism of action of Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the sulfonate groups interact with water molecules, while the decyl groups interact with hydrophobic substances, facilitating emulsification and dispersion.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium decyl(sulphonatophenoxy)benzenesulphonate
- Disodium oxybis[decylbenzenesulphonate]
- Disodium n-decyldiphenyletherdisulfonate
Uniqueness
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in a wide range of applications, from industrial formulations to scientific research.
Propiedades
Número CAS |
69880-77-9 |
|---|---|
Fórmula molecular |
C32H48Na2O7S2 |
Peso molecular |
654.8 g/mol |
Nombre IUPAC |
disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C32H50O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-27-25-29(21-23-31(27)40(33,34)35)39-30-22-24-32(41(36,37)38)28(26-30)20-18-16-14-12-10-8-6-4-2;;/h21-26H,3-20H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clave InChI |
ITKORIIUQMWLFO-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)S(=O)(=O)[O-])CCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


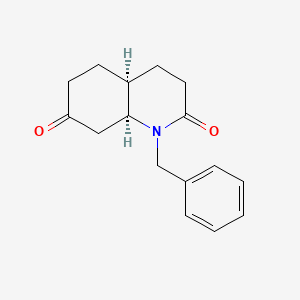


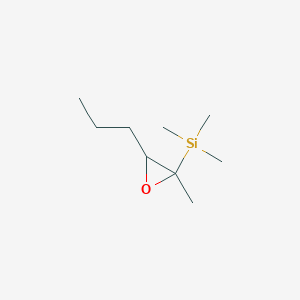
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
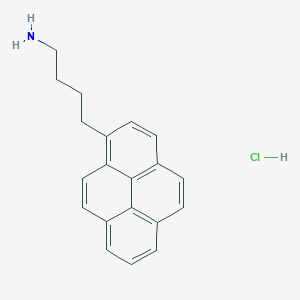
![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
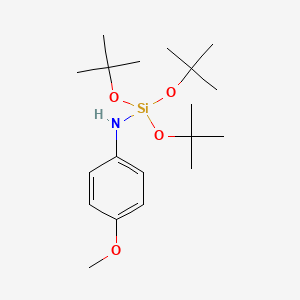
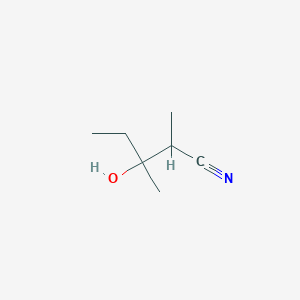
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)

![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)

